molecular formula C11H15NO B2872552 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol CAS No. 1597291-97-8

2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B2872552
CAS No.: 1597291-97-8
M. Wt: 177.247
InChI Key: NCGQUSYAVCEKNG-UHFFFAOYSA-N
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Description

It has a molecular formula of C11H15NO and a molecular weight of 177.247. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol involves several steps. One common method includes the combination reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios . The process involves the following steps:

  • Combination reaction of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
  • Hydrolysis of N-[1-(chloromethyl)propyl] acetyl chloroamine to obtain N-[1-(chloromethyl)propyl] acetamide.
  • Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide to produce 2-amino-2-methyl-1-propanol .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A multifunctional assistant used in emulsion paints and as an organic base for various applications.

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring, used in various chemical and industrial processes.

Uniqueness

2-{[(2-methylprop-2-en-1-yl)amino]methyl}phenol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of phenolic and amine functionalities makes it versatile and valuable in various fields.

Properties

IUPAC Name

2-[(2-methylprop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)7-12-8-10-5-3-4-6-11(10)13/h3-6,12-13H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGQUSYAVCEKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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